N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine;hydrochloride
Description
Contextualization within Cellular Autophagy Processes
Autophagy is a fundamental catabolic process in which cells degrade and recycle their own components. mdpi.com This self-eating mechanism is crucial for maintaining cellular homeostasis, especially under conditions of stress such as nutrient deprivation. mdpi.com The process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic material and then fuse with lysosomes to form autolysosomes, where the contents are degraded. mdpi.com
Lys01 trihydrochloride functions as a late-stage autophagy inhibitor. nih.gov It acts by accumulating within lysosomes, the acidic organelles responsible for degradation, and raising their pH. researchgate.netnih.govresearchgate.net This deacidification of the lysosome impairs the function of its degradative enzymes and prevents the fusion of autophagosomes with lysosomes. researchgate.netresearchgate.net The result is an accumulation of autophagic vesicles within the cell, indicating a blockage of the autophagic flux. nih.govpnas.org This mechanism has been observed in various cancer cell lines. researchgate.netnih.gov
Classification and Structural Features as a Dimeric Chloroquine (B1663885) Derivative
Lys01 trihydrochloride is classified as a bisaminoquinoline, meaning it possesses two aminoquinoline rings. researchgate.netnih.gov It is a dimeric form of the well-known antimalarial and autophagy inhibitor, chloroquine. pnas.orgmedchemexpress.com The structure of Lys01 consists of two chloroquine moieties linked by a triamine spacer. researchgate.netnih.govpnas.org Specifically, the linker is N,N-bis(2-aminoethyl)methylamine. pnas.org
Key structural motifs essential for its enhanced autophagy-inhibiting activity compared to chloroquine and hydroxychloroquine (B89500) (HCQ) include:
Two aminoquinoline rings : The bivalent nature of the molecule is critical for its increased potency. researchgate.netpnas.org
A triamine linker : This specific linker contributes to the compound's potent activity. researchgate.netnih.govpnas.org
C-7 chlorine substituent : The presence of a chlorine atom at the 7th position of the quinoline (B57606) rings is also a necessary feature for its improved function. researchgate.netnih.govpnas.org
Lys05 is the trihydrochloride salt of Lys01, a modification made to enhance its aqueous solubility for in vivo research applications. researchgate.netnih.govpnas.org
Table 1: Structural Comparison of Chloroquine Derivatives
| Compound | Key Structural Features |
|---|---|
| Chloroquine (CQ) | Monomeric aminoquinoline |
| Hydroxychloroquine (HCQ) | Monomeric aminoquinoline with a hydroxyl group |
| Lys01 | Dimeric aminoquinoline with a triamine linker and C-7 chlorine |
Rationale for Research Focus on Lys01 Trihydrochloride (Lys05) as a Potent Autophagy Modulator
The primary driver for the research focus on Lys01 trihydrochloride (Lys05) is its significantly greater potency as an autophagy inhibitor compared to its monomeric predecessors, chloroquine and hydroxychloroquine. researchgate.netnih.gov Research has shown that Lys01 is approximately 10 times more potent than HCQ at inhibiting autophagy. researchgate.netnih.govnih.gov This increased potency is attributed to its enhanced ability to accumulate within lysosomes and deacidify them. researchgate.netnih.govresearchgate.net
This superior potency allows for more complete inhibition of autophagy in preclinical models, a feat not consistently achievable with clinically safe concentrations of HCQ. researchgate.netnih.gov The enhanced activity of Lys05 is not merely a result of doubling the concentration of the quinoline ring; instead, the dimeric structure and the specific linker play a crucial role. nih.govpnas.org
Studies have demonstrated that Lys05 treatment leads to a significant accumulation of autophagic vesicles and the autophagy cargo protein p62 in cancer cells. nih.govmdpi.com This potent inhibition of autophagy has been shown to have single-agent antitumor activity in various human cancer cell lines and xenograft models. researchgate.netnih.govresearchgate.net The ability of Lys05 to reproduce the phenotype of a genetic autophagy deficiency in vivo further validates its mechanism of action and its potential as a powerful research tool and therapeutic lead. researchgate.netnih.gov
Table 2: Comparative Potency of Autophagy Inhibitors
| Compound | Relative Potency (vs. HCQ) | Mechanism of Action |
|---|---|---|
| Hydroxychloroquine (HCQ) | Baseline | Lysosomal deacidification |
| Lys01/Lys05 | ~10-fold more potent researchgate.netnih.govnih.gov | Enhanced lysosomal accumulation and deacidification researchgate.netnih.govresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1391426-24-6 |
|---|---|
Molecular Formula |
C23H24Cl3N5 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N5.ClH/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23;/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29);1H |
InChI Key |
KXCXCUSYQCJULU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl.Cl |
Appearance |
Brown solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO and water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LYS-05 HCl; LYS05; LYS-05; Lys01 (trihydrochloride); Lys01 HCl salt. |
Origin of Product |
United States |
Mechanistic Investigations of Lys01 Trihydrochloride S Autophagy Inhibition
Disruption of Lysosomal Compartment Homeostasis
Lys01 trihydrochloride's primary mechanism of action involves the destabilization of the lysosomal compartment, a critical organelle for cellular degradation and recycling processes, including autophagy. targetmol.comresearchgate.netcuni.czstudysmarter.co.uk This disruption is characterized by the deacidification of the lysosome and the subsequent impairment of its enzymatic functions.
Mechanisms of Lysosomal Deacidification
Lys01 trihydrochloride, a water-soluble salt of Lys01, is a dimeric chloroquine (B1663885) compound that demonstrates a superior ability to accumulate within lysosomes compared to the well-known autophagy inhibitor hydroxychloroquine (B89500) (HCQ). targetmol.comresearchgate.netmedchemexpress.comnih.gov Its enhanced basicity, attributed to its pentaamino structure, allows it to more effectively neutralize the acidic environment of the lysosome. nih.gov This deacidification process is a key step in its autophagy-inhibiting action, as the acidic milieu is essential for the function of lysosomal hydrolases. targetmol.comresearchgate.netmedchemexpress.commdpi.compnas.orgnih.gov Studies have shown that Lys01 trihydrochloride is significantly more potent in deacidifying lysosomes than HCQ. targetmol.comresearchgate.netnih.gov
Characterization of Autophagic Flux Blockade
The disruption of lysosomal function by Lys01 trihydrochloride results in a significant blockade of autophagic flux, the dynamic process of autophagosome formation, fusion with lysosomes, and subsequent degradation of their contents. researchgate.netmedchemexpress.compnas.orgcore.ac.uk This blockade is evident through both morphological and biochemical changes within the cell.
Quantitative and Morphological Analysis of Autophagic Vacuole (AV) Accumulation
Treatment with Lys01 trihydrochloride leads to a marked accumulation of autophagic vacuoles (AVs). targetmol.commedchemexpress.compnas.orgglpbio.com Electron microscopy studies have revealed that cells treated with this compound exhibit a significant presence of large AVs while maintaining intact nuclear and cytoplasmic membranes. targetmol.commedchemexpress.com In vivo studies have shown a six-fold increase in AV accumulation in tumors treated with Lys01 trihydrochloride compared to control-treated tumors. targetmol.commedchemexpress.comglpbio.com Morphologically, the changes induced by Lys01 are more pronounced than those caused by HCQ, even at ten-fold lower concentrations. researchgate.net
Biochemical Markers of Autophagy Inhibition (LC3II/LC3I Ratio and p62 Protein Accumulation)
The inhibition of autophagy by Lys01 trihydrochloride is further confirmed by changes in key biochemical markers. targetmol.comresearchgate.netmedchemexpress.compnas.orgcore.ac.ukglpbio.comresearchgate.net A hallmark of autophagy inhibition is an increase in the ratio of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II) to its unlipidated form (LC3-I). targetmol.commedchemexpress.commdpi.compnas.orgresearchgate.net Lys01 and its trihydrochloride salt produce equivalent dose-dependent increases in the LC3-II/LC3-I ratio, indicating an accumulation of autophagosomes. medchemexpress.compnas.orgresearchgate.net
Another critical marker is the accumulation of the autophagy cargo protein p62/SQSTM1. targetmol.comresearchgate.netmedchemexpress.commdpi.compnas.orgcore.ac.ukglpbio.comresearchgate.net p62 binds to ubiquitinated proteins and delivers them to the autophagosome for degradation. tandfonline.com Its accumulation signifies a blockage in the final degradation step of autophagy. mdpi.com Studies have consistently shown that treatment with Lys01 trihydrochloride leads to a significant accumulation of p62. targetmol.commedchemexpress.commdpi.compnas.orgglpbio.comresearchgate.net
| Cell Line | IC50 (μM) | Reference |
| 1205Lu | 3.6 | medchemexpress.comglpbio.comglpbio.com |
| c8161 | 3.8 | medchemexpress.comglpbio.comglpbio.com |
| LN229 | 6.0 | medchemexpress.comglpbio.comglpbio.com |
| HT-29 | 7.9 | medchemexpress.comglpbio.comglpbio.com |
This table displays the half-maximal inhibitory concentration (IC50) values of Lys01 trihydrochloride in various cancer cell lines, indicating its potency as an autophagy inhibitor.
Preclinical Research on Lys01 Trihydrochloride in Disease Models Excluding Human Clinical Data
In Vitro Investigations of Cellular Efficacy
Lys01 trihydrochloride has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. Its cytotoxicity was evaluated using MTT assays, which measure cell viability. The compound induced cell death in multiple cancer cell types, with near-complete cell death observed at concentrations of 10 μM or higher within 4 to 24 hours of treatment in cell lines such as the glioblastoma cell line LN229. nih.govpnas.org
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, have been established for several cancer cell lines after 72 hours of treatment. nih.govpnas.org In melanoma cell lines 1205Lu and c8161, the IC50 values were 3.6 μM and 3.8 μM, respectively. medchemexpress.comadooq.com For the glioblastoma cell line LN229, the IC50 was 6.0 μM, and for the colorectal carcinoma cell line HT-29, it was 7.9 μM. medchemexpress.comadooq.comsigmaaldrich.com These findings indicate a potent cytotoxic effect on these cancer cells. nih.govpnas.org
| Cell Line | Cancer Type | IC50 Value (μM) |
|---|---|---|
| 1205Lu | Melanoma | 3.6 medchemexpress.comadooq.com |
| c8161 | Melanoma | 3.8 medchemexpress.comadooq.com |
| LN229 | Glioblastoma | 6.0 medchemexpress.comadooq.comsigmaaldrich.com |
| HT-29 | Colorectal Carcinoma | 7.9 medchemexpress.comadooq.com |
The primary mechanism of action for Lys01 trihydrochloride is the potent inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive under stress. nih.gov Lys01 trihydrochloride is described as a lysosomal autophagy inhibitor. targetmol.commedchemexpress.com It functions by accumulating within lysosomes and deacidifying them, which impairs the function of lysosomal enzymes. sigmaaldrich.comnih.gov
This disruption of the autophagic process leads to the accumulation of autophagic vesicles (AVs) within the cell. pnas.org The inhibition is evidenced by a dose-dependent increase in the ratio of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I. caymanchem.comcaymanchem.com The conversion from LC3-I to LC3-II is a hallmark of autophagosome formation, and a buildup of the LC3-II/LC3-I ratio signifies a blockage in the degradation phase of autophagy. nih.govpnas.org In LN229 glioblastoma cells, treatment with 10 μM of Lys01 resulted in an LC3-II/LC3-I ratio that was more than 10-fold higher than that achieved with equivalent concentrations of hydroxychloroquine (B89500) (HCQ) or chloroquine (B1663885) (CQ). pnas.orgsigmaaldrich.com
Furthermore, treatment with Lys01 trihydrochloride leads to the accumulation of sequestosome 1 (p62), an autophagy cargo protein that is normally degraded during the process. researchgate.netnih.govcaymanchem.com The buildup of p62 further confirms the inhibition of autophagic flux. nih.gov
Anti-proliferative and Cell Death Induction in Various Cancer Cell Lines (e.g., Glioblastoma, Melanoma, Colorectal Carcinoma)
In Vivo Preclinical Model Applications (Excluding Human Data)
The single-agent antitumor activity of Lys01 trihydrochloride has been confirmed in multiple human tumor xenograft models. nih.govpnas.org In a mouse xenograft model using HT-29 colon cancer cells, Lys01 trihydrochloride treatment reduced the tumor growth rate, volume, and weight. caymanchem.comcaymanchem.com Similarly, in a 1205Lu melanoma mouse xenograft model, the compound was shown to reduce tumor volume and growth. caymanchem.comcaymanchem.com
One study reported that treatment with Lys01 trihydrochloride resulted in a 53% reduction in the average daily tumor growth rate compared to vehicle-treated controls. medchemexpress.com These results from various xenograft models underscore the compound's potential as an anti-cancer agent. targetmol.com
| Xenograft Model | Cancer Type | Observed Antitumor Efficacy |
|---|---|---|
| HT-29 | Colon Cancer | Reduced tumor growth rate, volume, and weight. sigmaaldrich.comcaymanchem.comcaymanchem.com |
| 1205Lu | Melanoma | Reduced tumor volume and growth. caymanchem.comcaymanchem.com |
| c8161 | Melanoma | Increased number of autophagic vesicles per cell in tumors. caymanchem.comcaymanchem.com |
| Generic Xenograft | Not Specified | 53% reduction in average daily tumor growth rate compared to control. medchemexpress.com |
Consistent with in vitro findings, Lys01 trihydrochloride effectively inhibits autophagy in tumor tissues in vivo. nih.gov Morphological analysis using electron microscopy of tumors from treated mice revealed that cells contained large autophagic vacuoles (AVs) while their nuclear and cytoplasmic membranes remained intact. targetmol.commedchemexpress.com
A significant accumulation of these autophagic vesicles was quantified in treated tumors. medchemexpress.com At the end of a 14-day treatment period, a six-fold accumulation of AVs was observed in tumors treated with Lys01 trihydrochloride compared to control-treated tumors. medchemexpress.comnih.gov This was significantly higher than the three-fold accumulation seen in tumors treated with HCQ. medchemexpress.com Further molecular analysis confirmed these observations, showing significantly higher LC3-II/LC3-I levels in tumors treated with Lys01 trihydrochloride compared to control or HCQ-treated tumors. researchgate.net
Structure Activity Relationship Sar and Compound Design for Lys01 Trihydrochloride
Elucidation of Essential Structural Motifs for Enhanced Autophagy Inhibition
Initial SAR studies demonstrated that three primary factors contribute to the enhanced autophagy inhibition and cytotoxicity observed with Lys01: the dimeric structure, the presence of a C-7 chlorine atom on each quinoline (B57606) ring, and the specific nature of the linker. nih.gov
A foundational principle in the design of Lys01 is the concept of polyvalency, where a dimeric structure can lead to a significant increase in potency. pnas.org The bivalent, or dimeric, nature of Lys01 is critical to its biological activity. nih.govpnas.org Studies comparing Lys01 to its monomeric counterpart, Lys02, revealed that the dimeric form is a substantially more potent autophagy inhibitor. nih.govpnas.org This enhanced potency is not merely due to a doubling of the quinoline ring concentration but is thought to arise from a cooperative advantage in interacting with a specific molecular target within the lysosome. nih.govtandfonline.com The two aminoquinoline rings are a necessary structural motif for the compound's improved ability to inhibit autophagy compared to monomeric drugs like chloroquine (B1663885) (CQ) and hydroxychloroquine (B89500) (HCQ). pnas.orgpnas.orgacs.orgresearchgate.net
The linker connecting the two quinoline rings and the substituent on the rings are also crucial for activity. nih.govpnas.orgpnas.org Lys01 features a bisaminoethyl-methylamine linker, and its presence is vital for the compound's high potency. pnas.orgnih.gov An analog where the polyamine connector was replaced with a polyether linker (Lys04) showed intermediate potency, underscoring the importance of the triamine structure. nih.govpnas.org
Equally important is the chlorine substituent at the C-7 position of the quinoline rings. pnas.orgpnas.org An analog where the C-7 chloro groups were replaced with methoxy (B1213986) groups (Lys03) was found to be less potent than Lys01. nih.govpnas.org This indicates that the electron-withdrawing nature of the chlorine atom is a key determinant for potent autophagy inhibition. nih.gov The combination of the two 7-chloroquinoline (B30040) rings and the specific triamine linker is consistently identified as essential for the most potent cytotoxic autophagy inhibitors in this class. pnas.orgnih.gov
Contribution of Dimeric Aminoquinoline Rings
Rational Design Principles for Novel Lys01 Trihydrochloride Analogs
The insights gained from SAR studies have directly informed the rational design of new autophagy inhibitors. nih.gov The core principle is that potent inhibitors in this class should retain the essential structural motifs of Lys01: a dimeric 7-chloroquinoline structure connected by a suitable linker. pnas.orgacs.orggrantome.com
The design and synthesis of dimeric analogs of CQ were initially explored to leverage the thermodynamic advantages of polyvalency. pnas.org This has led to the development of additional potent analogs. While comprehensive SAR studies are still ongoing, the initial findings have guided the creation of new compounds based on the lucanthone (B1684464) (LUC) and HCQ scaffolds. google.com The development of Lys01 and its water-soluble trihydrochloride salt, Lys05, which shows a 10-fold greater potency than HCQ, has established a clear path forward for designing new inhibitors. mdpi.commdpi.comfrontiersin.org Future design strategies will likely continue to explore modifications to the linker and substitutions on the quinoline rings to further optimize potency, selectivity, and drug-like properties, with the goal of identifying compounds with nanomolar activity profiles. tandfonline.comnih.gov
Mechanisms of Lys01 Trihydrochloride in Mitigating Therapeutic Resistance
Reversal of Autophagy-Mediated Resistance in Cancer Cells
Autophagy is a cellular degradation and recycling process that allows cells to survive stresses such as nutrient deprivation and exposure to anticancer agents. nih.govmdpi.com In many cancers, therapy-induced autophagy acts as a critical resistance mechanism, enabling tumor cells to endure treatment and leading to relapse. nih.govmdpi.com Lys01 trihydrochloride directly counteracts this survival strategy by potently inhibiting autophagy.
The compound functions as a lysosomotropic agent, meaning it accumulates within lysosomes, the acidic organelles responsible for the final degradation step in autophagy. researchgate.netnih.gov By accumulating in these structures, Lys01 trihydrochloride deacidifies the lysosomal interior, which impairs the function of degradative enzymes and prevents the fusion of autophagosomes with lysosomes to form autolysosomes. researchgate.netmdpi.com This blockade of the autophagic flux leads to a build-up of autophagic vesicles and cargo proteins within the cell. researchgate.netnih.gov
Research demonstrates that Lys01 is a significantly more powerful autophagy inhibitor than HCQ, showing more than 10 times the potency. researchgate.netnih.govmdpi.com This increased efficacy is evident in its ability to induce a dose-dependent increase in the ratio of the autophagosome-associated protein LC3-II to its cytosolic form LC3-I, a key indicator of autophagy inhibition. researchgate.netnih.gov Concurrently, it causes the accumulation of the autophagy cargo protein p62, further confirming the disruption of the degradative process. researchgate.netmdpi.com
Notably, the acidic microenvironment of tumors can limit the effectiveness of some autophagy inhibitors like chloroquine (B1663885), as the low pH reduces their cellular uptake. nih.gov However, studies have shown that Lys01 maintains its autophagy-blocking activity even in acidic conditions (pH 6.8), a significant advantage for treating solid tumors. nih.gov This sustained activity is linked to its superior ability to accumulate within cancer cells compared to CQ. nih.gov
| Cancer Cell Line | Compound | IC50 Value (μM) | Reference |
|---|---|---|---|
| 1205Lu (Melanoma) | Lys01 | 3.6 | glpbio.commedchemexpress.com |
| c8161 (Melanoma) | Lys01 | 3.8 | glpbio.commedchemexpress.com |
| HT-29 (Colon Cancer) | Lys01 | 7.9 | glpbio.commedchemexpress.com |
| LN229 (Glioblastoma) | Lys01 | 6.0 | glpbio.commedchemexpress.com |
Synergistic Research with Established Anticancer Therapies
By blocking the pro-survival autophagy pathway, Lys01 trihydrochloride can sensitize cancer cells to the effects of other treatments, making it a promising candidate for combination therapies aimed at overcoming drug resistance. researchgate.netresearchgate.net
Tyrosine kinase inhibitors (TKIs) are a cornerstone of targeted cancer therapy, but their effectiveness can be limited by the development of resistance. mdpi.comnih.gov One identified mechanism of resistance is the activation of protective autophagy in response to TKI treatment. mdpi.comnih.gov For instance, in certain leukemias, resistance to FLT3 kinase inhibitors has been specifically linked to the induction of autophagy dependent on the AKT-mTORC1-ULK1 signaling pathway. researchgate.net
Preclinical research has shown that combining a FLT3 inhibitor with an autophagy inhibitor like Lys05 (Lys01 trihydrochloride) produces a synergistic antileukemic effect. researchgate.net This combination has demonstrated efficacy in both a mouse model of FLT3-ITD-positive acute myeloid leukemia (AML) and in primary AML patient cells. researchgate.net The principle is that while the TKI targets the primary oncogenic driver, Lys01 trihydrochloride simultaneously dismantles the key survival pathway that the cancer cell uses to escape the TKI's effects. This dual attack enhances cancer cell death and has the potential to overcome TKI resistance. researchgate.netnih.gov Similarly, resistance to the TKI sunitinib (B231) has been associated with the induction of mTORC1 signaling, a key regulator of autophagy, suggesting that inhibiting this pathway or autophagy itself could restore sensitivity. nih.gov
| Therapy Class | Mechanism of Resistance | Role of Lys01 Trihydrochloride | Observed Outcome | Reference |
|---|---|---|---|---|
| FLT3 Kinase Inhibitors | Induction of protective, AKT-mTORC1-ULK1-dependent autophagy. | Blocks the late stages of autophagy, preventing the clearance of damaged components and recycling of nutrients. | Synergistic antileukemic effect in preclinical AML models. | researchgate.net |
| General TKIs (e.g., in CML) | Activation of autophagy as a pro-survival response to TKI-induced stress. | Inhibits the protective autophagic response, rendering cancer cells more vulnerable to the TKI. | Selective autophagy inhibition enhances anticancer therapy in CML models. | mdpi.comnih.gov |
The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. nih.govnih.gov Crucially, the mTORC1 complex is a key negative regulator of autophagy; its activation suppresses autophagy initiation. mdpi.com Consequently, drugs that inhibit the mTOR pathway, such as everolimus (B549166) or rapamycin, are used as anticancer agents. mdpi.com
However, a paradoxical effect of mTOR inhibitors is that by suppressing mTORC1, they can inadvertently induce a pro-survival autophagic response. mdpi.com This has led to the therapeutic strategy of combining mTOR inhibitors with autophagy inhibitors. The rationale is to simultaneously block the mTOR growth pathway while also blocking the autophagy survival pathway that is activated as a compensatory mechanism.
Studies combining the autophagy inhibitor chloroquine with mTOR inhibitors in neuroendocrine tumor models have demonstrated a synergistic effect, resulting in reduced cell viability and increased apoptosis compared to either drug alone. mdpi.com Given that Lys01 trihydrochloride is a far more potent autophagy inhibitor than chloroquine, it is a strong candidate for such combinatorial approaches. researchgate.netmdpi.com This strategy is particularly relevant as resistance to some TKIs can involve the activation of the mTOR pathway, which in turn induces compensatory autophagy, creating a clear rationale for a combination approach involving a TKI, an mTOR modulator, and a potent autophagy inhibitor like Lys01 trihydrochloride. mdpi.com
| Combination Strategy | Rationale | Expected Synergistic Effect | Reference |
|---|---|---|---|
| Lys01 Trihydrochloride + mTOR Inhibitor | mTOR inhibitors block a primary cell growth pathway but can trigger protective autophagy. Lys01 blocks this escape route. | Enhanced suppression of tumor cell proliferation and survival by targeting two interconnected pathways simultaneously. | mdpi.com |
Broader Academic Implications and Prospective Research Avenues
Advancing Autophagy-Targeted Therapeutic Strategies in Oncology
Lys01 trihydrochloride, and its more water-soluble salt Lys05, represent a significant advancement in the development of autophagy-targeted cancer therapies. researchgate.netmdpi.comnih.govpnas.org Autophagy is a cellular process that allows tumor cells to survive under metabolic and therapeutic stress, making it a key resistance mechanism to many anticancer agents. nih.govnih.gov While the FDA-approved drug hydroxychloroquine (B89500) (HCQ) can inhibit autophagy, the concentrations required are not consistently achievable in a clinical setting. pnas.org
Lys01 has been shown to be a more than 10-fold more potent autophagy inhibitor than HCQ. mdpi.comnih.govpnas.org This increased potency is attributed to its dimeric structure, featuring two aminoquinoline rings and a triamine linker, which allows it to accumulate more effectively within lysosomes and de-acidify them. mdpi.compnas.org This enhanced lysosomal impairment leads to a more complete blockade of the autophagy process. nih.gov
Preclinical studies have demonstrated that Lys01 and its derivatives exhibit single-agent antitumor activity and can overcome resistance to other cancer therapies. researchgate.netnih.gov For example, in models of chronic myeloid leukemia (CML), a disease where autophagy contributes to resistance against tyrosine kinase inhibitors (TKIs), targeting this pathway is being explored to enhance cancer cell death. mdpi.comnih.gov The development of more potent autophagy inhibitors like Lys01 is a promising strategy to improve the efficacy of existing cancer treatments. nih.govnih.gov
Future Directions for Identifying Precise Lysosomal Molecular Targets for Lys01 Trihydrochloride
While the mechanism of action for Lys01 involves lysosomal impairment, the specific molecular target within the lysosome has been a focus of ongoing research. nih.gov Recent studies have identified palmitoyl-protein thioesterase 1 (PPT1) as a molecular target for chloroquine (B1663885) derivatives, including Lys01. upenn.edu This discovery was made through the synthesis and testing of a series of dimeric chloroquine derivatives, including Lys01. upenn.edu
The identification of PPT1 as a target opens up new avenues for the development of even more specific and potent lysosomal autophagy inhibitors. upenn.edu Future research will likely focus on further characterizing the interaction between Lys01 and PPT1 and exploring the downstream consequences of this interaction on lysosomal function and autophagy. nih.govupenn.edu Understanding the precise molecular interactions will be crucial for designing next-generation autophagy inhibitors with improved therapeutic profiles.
Furthermore, exploring the effects of lysosomal autophagy inhibition on different cell types within the tumor microenvironment is an important area of future investigation. upenn.edu For instance, research has shown that PPT1 inhibition in tumor-associated macrophages can enhance T-cell-mediated killing of melanoma tumors, suggesting that autophagy inhibitors may also have immunomodulatory effects. upenn.edu
Methodological Innovations for Assessing Autophagy Inhibition by Lys01 Trihydrochloride
The evaluation of autophagy inhibition by compounds like Lys01 trihydrochloride relies on a variety of robust and innovative methodologies. These techniques are crucial for understanding the compound's mechanism of action and quantifying its effects on the autophagic process.
A fundamental method involves monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in autophagosome formation. An increase in the ratio of the lipidated form (LC3-II) to the non-lipidated form (LC3-I) is indicative of autophagosome accumulation, a hallmark of autophagy inhibition. researchgate.netnih.gov This is often assessed through Western blotting . researchgate.netresearchgate.net
Fluorescence microscopy is another vital tool. Cells engineered to express fluorescently tagged LC3 (e.g., GFP-LC3) allow for the visualization and quantification of LC3 puncta, which represent autophagosomes. researchgate.netpnas.org Treatment with Lys01 leads to a significant increase in these puncta. researchgate.netpnas.org Advanced imaging techniques, such as high-content imaging , can automate the quantification of these puncta in a high-throughput manner. charnwooddiscovery.com
To distinguish between an induction of autophagy and a blockage of the flux, autophagic flux assays are employed. These often involve the use of lysosomal inhibitors like bafilomycin A1 in conjunction with the compound being tested. researchgate.netnih.gov A "bafilomycin clamp" experiment can determine if a compound is an autophagy inducer or inhibitor. researchgate.net If a compound is an inhibitor, there will be no further increase in LC3-II levels when bafilomycin is added. researchgate.net
Electron microscopy provides ultrastructural details, allowing for the direct visualization of the accumulation of autophagic vesicles within cells treated with Lys01. researchgate.nettargetmol.com This method offers a qualitative assessment of the morphological changes induced by autophagy inhibition.
More recent innovations include the use of reporter cell lines, such as those utilizing NanoBiT technology , which provide a sensitive and stable luminescent readout for changes in LC3 protein levels, suitable for high-throughput screening. charnwooddiscovery.com The AlphaLISA LC3B assay is another sensitive, plate-based method for quantifying LC3B protein levels. charnwooddiscovery.com Additionally, tandem fluorescent-tagged LC3 reporters (e.g., mCherry-GFP-LC3) can differentiate between autophagosomes and autolysosomes based on the different pH sensitivities of the fluorescent proteins, providing a more dynamic measure of autophagic flux. nih.gov
The table below summarizes some of the key methodologies used to assess autophagy inhibition by Lys01 trihydrochloride:
| Methodology | Principle | Key Readout | Reference |
| Western Blotting | Measures the relative amount of LC3-I and LC3-II proteins. | Increased LC3-II/LC3-I ratio. | researchgate.netnih.gov |
| Fluorescence Microscopy | Visualizes and quantifies autophagosomes using fluorescently tagged LC3. | Increased number of GFP-LC3 puncta. | researchgate.netpnas.org |
| Autophagic Flux Assay | Differentiates between autophagy induction and inhibition using lysosomal inhibitors. | Lack of further LC3-II accumulation with bafilomycin A1 co-treatment. | researchgate.net |
| Electron Microscopy | Provides high-resolution images of cellular ultrastructure. | Accumulation of autophagic vesicles. | researchgate.nettargetmol.com |
| NanoBiT Assay | A luminescent reporter system to quantify LC3 protein levels. | Change in luminescent signal. | charnwooddiscovery.com |
| AlphaLISA Assay | A bead-based immunoassay to quantify LC3B protein levels. | Increased AlphaLISA signal. | charnwooddiscovery.com |
Unexplored Preclinical Applications and Biological Pathways
The potent autophagy-inhibiting properties of Lys01 trihydrochloride suggest a broad range of potential preclinical applications beyond its established role in oncology. Given that autophagy is a fundamental cellular process involved in homeostasis, its dysregulation is implicated in a variety of diseases.
One promising area for future research is in neurodegenerative diseases . The accumulation of misfolded proteins is a hallmark of conditions like Alzheimer's and Parkinson's disease. While autophagy is generally considered a protective mechanism for clearing these protein aggregates, the precise role of modulating autophagy in these complex diseases warrants further investigation. It is possible that in certain contexts or stages of disease, inhibiting autophagy could have therapeutic benefits, although this remains a complex and debated area.
Another avenue for exploration is in the context of infectious diseases . Some pathogens can manipulate the host's autophagy machinery for their own replication and survival. mdpi.com Investigating the efficacy of Lys01 in models of such infections could reveal novel therapeutic strategies.
The impact of Lys01 on various biological pathways also merits deeper investigation. While its primary effect is on lysosomal function and autophagy, this can have downstream consequences on other cellular processes. For example, the interplay between autophagy and apoptosis (programmed cell death) is intricate. dovepress.comnih.gov In some cancer cells, inhibiting autophagy with compounds like Lys01 can lead to cell death. nih.gov Further research could elucidate the specific signaling pathways that are activated or inhibited by Lys01 treatment, leading to a better understanding of its cytotoxic effects.
Moreover, the role of autophagy in regulating the immune system is an emerging field. upenn.edu As previously mentioned, inhibiting autophagy in tumor-associated macrophages can enhance anti-tumor immunity. upenn.edu This suggests that Lys01 could be explored as a potential immunomodulatory agent, possibly in combination with immunotherapies.
Q & A
Q. What is the mechanism of action of Lys01 trihydrochloride as a lysosomal autophagy inhibitor?
Lys01 trihydrochloride (Lys05) inhibits autophagy by accumulating in lysosomes, deacidifying them, and blocking autophagosome degradation. This disrupts lysosomal function, leading to autophagic flux inhibition. The compound’s dimeric chloroquine structure enhances lysosomal accumulation compared to hydroxychloroquine (HCQ), resulting in stronger suppression of autophagic cargo clearance. Key evidence includes increased LC3-II/LC3-I ratios, p62 accumulation, and lysosomal pH neutralization .
Q. How is the IC50 of Lys01 trihydrochloride determined in cancer cell lines?
IC50 values are typically measured using the MTT assay, where cell viability is assessed after 72 hours of treatment. For example, in 1205Lu, c8161, LN229, and HT-29 cell lines, IC50 values are 3.6, 3.8, 6.0, and 7.9 µM, respectively. These values reflect Lys05’s potency as a single-agent autophagy inhibitor. Replicates (n=5) and standardized protocols (e.g., Acid Phosphatase Assay kits) ensure reproducibility .
Q. What experimental protocols are recommended for validating autophagy inhibition by Lys01 trihydrochloride?
Key methods include:
- Western blotting : Monitor LC3-II/LC3-I ratio and p62 accumulation.
- Electron microscopy (EM) : Visualize autophagic vacuole (AV) accumulation in treated cells.
- Lysosomal pH assays : Use pH-sensitive dyes (e.g., LysoTracker) to confirm lysosomal deacidification.
- MTT/acid phosphatase assays : Quantify cytotoxicity and IC50 values .
Advanced Research Questions
Q. How should in vivo experiments be designed to evaluate the antitumor efficacy of Lys01 trihydrochloride?
- Model selection : Use human cancer xenografts (e.g., melanoma, colorectal cancer) in immunodeficient mice.
- Dosing regimen : Intraperitoneal (i.p.) administration at 76 mg/kg for short-term high-dose studies. Monitor toxicity (e.g., lethargy, arched backs) and efficacy via tumor growth rate reduction (e.g., 53% reduction in daily growth rate).
- Endpoint analysis : Quantify AV accumulation (6-fold increase vs. controls) and validate autophagy inhibition via EM and LC3-II/p62 biomarkers .
Q. What methodological considerations are critical when combining Lys01 trihydrochloride with other autophagy modulators?
- Synergy testing : Use Chou-Talalay assays to evaluate combinatorial effects with PI3K inhibitors (e.g., LY294002) or mTOR inhibitors (e.g., Rapamycin).
- Dose optimization : Titrate Lys05 to sub-IC50 concentrations to avoid masking synergistic/antagonistic effects.
- Biomarker validation : Monitor lysosomal pH and autophagic flux (LC3 turnover) to confirm mechanistic interactions .
Q. How can researchers resolve contradictions in sex-specific responses to Lys01 trihydrochloride treatment?
In studies where sex differences were observed (e.g., follicular size in females but not males), employ:
- Stratified analysis : Separate data by sex and use Bonferroni post-tests to identify significant trends.
- Sample size adjustment : Increase n-values to account for biological variability.
- Mechanistic follow-up : Investigate hormone-linked pathways (e.g., thyroid hormone levels) that may modulate autophagy .
Q. What protocols ensure reproducibility in measuring autophagic flux inhibition?
- Standardized cell lines : Use well-characterized lines (e.g., HT-29, LN229) with consistent passage numbers.
- Time-course experiments : Treat cells for 48–72 hours to capture dynamic LC3-II/p62 changes.
- Positive/negative controls : Include HCQ (positive control) and untreated/vehicle-treated cells .
Q. How can researchers optimize Lys01 trihydrochloride dosing to balance efficacy and toxicity?
- Dose titration : Start with 10–20 mg/kg i.p. and escalate based on toxicity (e.g., lethargy at 76 mg/kg).
- Pulsed dosing : Administer high doses for 2–3 days followed by recovery periods to mitigate toxicity.
- Pharmacokinetic profiling : Measure plasma/tissue concentrations to correlate exposure with AV accumulation and tumor suppression .
Q. How should contradictory data on Lys01 trihydrochloride’s effects across cancer models be addressed?
- Model-specific validation : Replicate findings in ≥3 cell lines or xenografts (e.g., melanoma vs. colorectal models).
- Pathway analysis : Use RNA-seq or proteomics to identify context-dependent autophagy regulators (e.g., ULK1 activation in resistant models).
- Meta-analysis : Compare IC50 values and treatment durations across published studies to identify outliers .
Q. What strategies validate Lys01 trihydrochloride’s efficacy in autophagy-dependent vs. autophagy-independent cancer models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
